molecular formula C12H9Cl2NOS2 B8410594 1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone

1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone

Cat. No.: B8410594
M. Wt: 318.2 g/mol
InChI Key: ANTCBGJWGKGRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Amino-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone is a useful research compound. Its molecular formula is C12H9Cl2NOS2 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9Cl2NOS2

Molecular Weight

318.2 g/mol

IUPAC Name

1-[4-amino-5-(2,4-dichlorophenyl)sulfanylthiophen-2-yl]ethanone

InChI

InChI=1S/C12H9Cl2NOS2/c1-6(16)11-5-9(15)12(18-11)17-10-3-2-7(13)4-8(10)14/h2-5H,15H2,1H3

InChI Key

ANTCBGJWGKGRQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a two necked 250 mL round bottom flask, charged with 1-[5-(2,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone (7.0 g, 20.2 mmol) prepared as in example 2, 50 mL ethanol and 50 mL of water followed by ammonium chloride (4.32 g, 80.8 mmol) and iron powder (4.53 g, 80.8 mmol). The resulting reaction mixture was heated at 80° C. for 2 hours. After this time, the reaction mixture was cooled to ambient temperature and was passed through a cellite cartridge. The filtrate was concentrated and water was added to the residue and extracted with ethyl acetate. The combined organic layer was separated, dried (Na2SO4), filtered and concentrated to afford the title product (6.4 g, 78% yield). 1H NMR (400 MHz, d6-DMSO) δ: 7.64 (1H, s), 7.44 (1H, s), 7.37 (1H, m), 6.68 (1H, m), 2.50 (3H, s).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
catalyst
Reaction Step Three
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.